2,3-Diphenylpyrido[2,3-b]pyrazine

Catalog No.
S3320622
CAS No.
1232-99-1
M.F
C19H13N3
M. Wt
283.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diphenylpyrido[2,3-b]pyrazine

CAS Number

1232-99-1

Product Name

2,3-Diphenylpyrido[2,3-b]pyrazine

IUPAC Name

2,3-diphenylpyrido[2,3-b]pyrazine

Molecular Formula

C19H13N3

Molecular Weight

283.3 g/mol

InChI

InChI=1S/C19H13N3/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)22-19-16(21-17)12-7-13-20-19/h1-13H

InChI Key

RBAXWBRRSJYIIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N=C2C4=CC=CC=C4

solubility

33.1 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N=C2C4=CC=CC=C4

2,3-Diphenylpyrido[2,3-b]pyrazine is a heterocyclic compound characterized by a fused pyridine and pyrazine ring system, with two phenyl substituents at the 2 and 3 positions of the pyridine moiety. Its molecular formula is C19H13NC_{19}H_{13}N with a molecular weight of approximately 283.33g/mol283.33\,g/mol . The compound appears as a white solid with a melting point between 135136°C135-136\,°C . Its structure contributes to unique electronic properties, making it of interest in various chemical and biological applications.

The chemical reactivity of 2,3-diphenylpyrido[2,3-b]pyrazine includes typical reactions associated with heterocycles. It can undergo:

  • Electrophilic Aromatic Substitution: The phenyl groups can be substituted by electrophiles under suitable conditions.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrazine ring can participate in nucleophilic substitution reactions.
  • Cross-Coupling Reactions: The compound has been utilized in palladium-catalyzed cross-coupling reactions to introduce various substituents into the pyrido[2,3-b]pyrazine framework .

Research indicates that 2,3-diphenylpyrido[2,3-b]pyrazine exhibits notable biological activities. It has been studied for its potential:

  • Antioxidant Properties: The compound demonstrates significant antioxidant activity, which may have implications in preventing oxidative stress-related diseases .
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in drug development .

The synthesis of 2,3-diphenylpyrido[2,3-b]pyrazine can be achieved through several methods:

  • Multicomponent Reactions: A common approach involves the reaction of 2-aminopyrazine with various aromatic aldehydes and diketones under acidic conditions to form the desired heterocyclic compound. For example, using p-toluenesulfonic acid as a catalyst in ethanol has yielded good results .
  • Surfactant Micelles as Microreactors: This method utilizes surfactant micelles to facilitate the synthesis under mild conditions, enhancing yields compared to traditional methods .
  • Halogenation and Subsequent Reactions: The compound can also be synthesized through halogenation followed by nucleophilic substitution or coupling reactions .

2,3-Diphenylpyrido[2,3-b]pyrazine has several applications:

  • Electrochemical Sensors: Its unique electronic properties make it suitable for use in electrochemical DNA sensing technologies .
  • Nonlinear Optical Materials: The compound shows promise in nonlinear optical applications due to its high hyperpolarizability .
  • Pharmaceutical Development: Given its biological activities, it is being explored for potential therapeutic applications.

Several compounds share structural features with 2,3-diphenylpyrido[2,3-b]pyrazine. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2,3-Diphenylpyrido[2,3-b]pyrazinePyrido-pyrazineExhibits strong antioxidant and electrochemical properties .
2,3-Diphenylpyrido[3,4-b]pyrazinePyrido-pyrazineDifferent substitution pattern leading to varied electronic properties .
6-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineHalogenated pyrido-pyrazineIntroduces bromine which may alter reactivity and biological activity .
6-Nitro-2,3-diphenylpyrido[2,3-b]pyrazineNitro-substituted pyrido-pyrazineNitro group may enhance biological activity but alter electronic characteristics .

XLogP3

3.8

Wikipedia

2,3-diphenylpyrido[2,3-b]pyrazine

Dates

Last modified: 08-19-2023

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